2,4-Difluoro-6-nitrobenzodifluoride chemical structure and properties
2,4-Difluoro-6-nitrobenzodifluoride chemical structure and properties
2,4-Difluoro-6-nitrobenzodifluoride: Technical Guide & Application Whitepaper
Executive Summary
2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2 ) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical and agrochemical agents. Chemically defined as 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene , this compound serves as a critical intermediate for introducing the difluoromethyl (
This guide provides a comprehensive technical analysis of its structure, synthesis, and reactivity, designed for medicinal chemists and process engineers.
Chemical Identity & Structural Properties
The "benzodifluoride" nomenclature refers to the difluoromethylbenzene (
| Property | Data |
| Systematic Name | 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene |
| CAS Registry Number | 1805063-56-2 |
| Molecular Formula | |
| Molecular Weight | 209.10 g/mol |
| SMILES | O=c1c(C(F)F)c(F)cc(F)c1 |
| Appearance | Pale yellow liquid or low-melting solid (Predicted) |
| LogP (Predicted) | ~2.6 (Lipophilic) |
| Hydrogen Bond Donors | 0 (1 weak C-H donor from |
| Hydrogen Bond Acceptors | 6 (4 Fluorines, 2 Oxygens) |
Structural Analysis
-
Difluoromethyl Group (
): Located at C1. It acts as a lipophilic hydrogen bond donor (due to the polarized C-H bond) and modulates the pKa of neighboring groups. It is metabolically more stable than a methyl group but less lipophilic than a trifluoromethyl group. -
Nitro Group (
): Located at C6 (ortho to ). This steric proximity creates a "twisted" conformation, potentially reducing conjugation, but providing a handle for reduction to an aniline. -
Fluorine Substituents: Located at C2 and C4.
-
C2-F: Ortho to
, Meta to . -
C4-F: Para to
, Meta to .
-
Synthesis Protocols
The most robust synthetic route involves the deoxofluorination of the corresponding aldehyde precursor. This method avoids the harsh conditions of direct radical chlorination/fluorination of toluenes.
Canonical Route: Deoxofluorination
Precursor: 2,4-Difluoro-6-nitrobenzaldehyde (CAS: 1803826-24-5).[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Step-by-Step Protocol:
-
Preparation: Charge a dry reaction vessel with 2,4-Difluoro-6-nitrobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add DAST (1.2 – 1.5 eq). Caution: DAST releases HF upon hydrolysis; use plastic/Teflon ware if possible or glass with strict moisture exclusion.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Aldehyde peak disappears; non-polar product appears).
-
Quenching: Cool to 0°C and slowly quench with saturated aqueous
. Gas evolution ( ) will occur. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 1: Deoxofluorination pathway for the synthesis of 2,4-Difluoro-6-nitrobenzodifluoride.
Reactivity & Applications in Drug Discovery
This compound is primarily a scaffold enabler . The nitro group allows for transformation into an aniline, which can then be coupled to various heterocycles.
A. Reduction to Aniline
The primary transformation is the reduction of the nitro group to an amine, yielding 2-(difluoromethyl)-3,5-difluoroaniline .
-
Method: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( or ). -
Significance: The resulting aniline is a versatile nucleophile for Buchwald-Hartwig couplings or amide bond formations.
B. Nucleophilic Aromatic Substitution ( )
Unlike typical nitro-benzenes where Fluorine is ortho/para to the Nitro group, here the Fluorines at C2 and C4 are meta to the Nitro group (at C6).
-
Implication: The Fluorines are not strongly activated by the Nitro group for
. -
Activation: The
group (at C1) is an electron-withdrawing group (EWG).-
F2 is ortho to
. -
F4 is para to
.
-
-
Reactivity Profile:
is possible but requires stronger nucleophiles or higher temperatures compared to 2,4-difluoronitrobenzene. Substitution will likely occur preferentially at C4 (para to ) due to steric hindrance at C2 (flanked by ).
C. Bioisosteric Utility
The
-
Acidity: The proton on
is weakly acidic, capable of interacting with carbonyls or fluorines in the receptor pocket. -
Metabolic Stability: It blocks metabolic oxidation at the benzylic position (unlike
).
Figure 2: Divergent reactivity pathways: Reduction vs. Nucleophilic Substitution.
Safety & Handling
-
Energetics: As a nitro-aromatic, the compound possesses significant potential energy. While not classified as a primary explosive, standard precautions for exothermic decomposition should be observed during scale-up (DSC analysis recommended).
-
HF Generation: If the compound is subjected to strong hydrolysis or combustion, it releases Hydrogen Fluoride (HF).
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (due to potential slow hydrolysis of the
group over long periods).
References
-
Matrix Scientific. (2024). Product Data Sheet: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). Matrix Scientific Catalog. Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational reference for DAST fluorination of aldehydes). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CHF2 bioisosteres). Link
-
ChemSrc. (2024). 2,4-Difluoro-6-nitrobenzodifluoride Physicochemical Properties. Link
